N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide
Description
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide is a synthetically derived small molecule featuring a pyrimidine core substituted with diethylamino and methyl groups at positions 4 and 6, respectively. The pyrimidine ring is linked via an amino bridge to a para-substituted phenyl group, which is further acylated with a 4-ethoxybenzamide moiety.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-5-29(6-2)22-16-17(4)25-24(28-22)27-20-12-10-19(11-13-20)26-23(30)18-8-14-21(15-9-18)31-7-3/h8-16H,5-7H2,1-4H3,(H,26,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUVWGBIWYLZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of diethylamino and methyl groups. The next step involves the coupling of this intermediate with an aniline derivative, which is then reacted with 4-ethoxybenzoyl chloride to form the final product. The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing pyrimidine cores, benzamide/sulfonamide functionalities, or similar substitution patterns. Key differences in substituents, molecular weight, and biological activity are highlighted.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Binding: The diethylamino group in the target compound improves water solubility compared to dimethylamino analogs (e.g., Compound 4) due to increased alkyl chain length . Ethoxy vs.
Functional Group Impact :
- Benzamide vs. Sulfonamide : The benzamide in the target compound is less acidic (pKa ~15) than the sulfonamide in Compound 3 (pKa ~10), affecting ionization and protein-binding interactions .
- Urea vs. Benzamide : Compound 4’s urea group provides stronger hydrogen-bonding interactions but lower metabolic stability compared to the target’s benzamide .
However, the absence of chlorine substituents (as in Compound 1) may reduce potency against resistant EGFR mutants . PROTAC analogs (e.g., Compound 2) demonstrate the versatility of pyrimidine scaffolds in targeted protein degradation but require complex linker systems that increase molecular weight .
Crystallographic and Conformational Data :
- Pyrimidine derivatives (e.g., ) exhibit planar aromatic systems with dihedral angles influenced by substituents. The target compound’s ethoxy group may induce steric hindrance, altering binding pocket interactions compared to methoxy or hydroxyl analogs .
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a diethylamino group , a 6-methylpyrimidin-2-yl moiety, and an ethoxybenzamide structure. These components contribute to its solubility and biological interactions. The unique 6-methyl substitution on the pyrimidine ring enhances its binding affinity to various biological targets, which is crucial for its pharmacological efficacy.
The mechanism of action for this compound involves:
- Cell Penetration : The diethylamino group facilitates membrane permeability, allowing the compound to reach intracellular targets.
- Target Interaction : Once inside the cell, it binds to specific proteins or enzymes, modulating their activity and leading to therapeutic effects. This interaction can disrupt essential biological pathways, contributing to its pharmacological activity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives have shown inhibition of tumor cell proliferation in various cancer types through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been assessed for antimicrobial activity against several pathogens. Research indicates that it exhibits moderate to strong antibacterial effects against strains such as Xanthomonas oryzae, with effective concentrations (EC50) comparable to established antibiotics .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
